7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol
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Overview
Description
J-861 is a small molecule drug initially developed by Jenapharm GmbH & Co. KG. It acts as an estrogen receptor agonist and has been studied for its potential therapeutic effects, particularly in the context of menopausal syndrome and Alzheimer’s disease .
Chemical Reactions Analysis
J-861 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
J-861 has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying estrogen receptor interactions and the development of estrogen receptor modulators.
Biology: It is used to investigate the effects of estrogen on various biological processes, including neuronal function and gene expression.
Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and understanding estrogen receptor mechanisms.
Mechanism of Action
J-861 exerts its effects by acting as an estrogen receptor agonist. It binds to estrogen receptors, leading to the activation of specific signaling pathways. This activation results in various biological effects, including the modulation of gene expression and the enhancement of cholinergic neuron function in the brain . The compound’s mechanism of action involves the interaction with estrogen receptors and the subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
J-861 is unique compared to other estrogen receptor agonists due to its specific molecular structure and effects. Similar compounds include:
Estradiol: A natural estrogen hormone with similar receptor binding properties.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator used for osteoporosis treatment.
Properties
Molecular Formula |
C19H22O2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol |
InChI |
InChI=1S/C19H22O2/c1-18-7-6-15-14-4-3-13(20)8-11(14)2-5-16(15)19(18)10-12(19)9-17(18)21/h3-4,8,12,17,20-21H,2,5-7,9-10H2,1H3 |
InChI Key |
CYEHUGPLTKKTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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